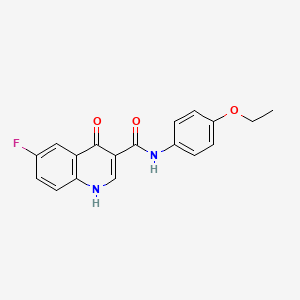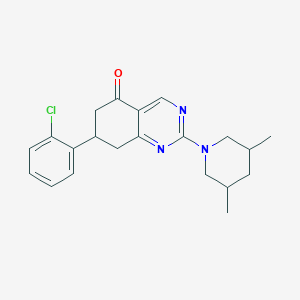
9-(3-fluorophenyl)-10-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione is a complex organic compound characterized by its unique structure featuring fluorinated phenyl groups and a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione typically involves multi-step organic reactions. One common method includes the condensation of fluorinated benzaldehydes with cyclohexanone derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques, such as recrystallization and chromatography, are crucial for obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced acridine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups enhance its binding affinity and selectivity, while the acridine core can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)propionic acid
- 4-Bromo-N-(4-fluorophenyl)benzamide
- 2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine
Uniqueness
Compared to similar compounds, 9-(3-Fluorophenyl)-10-(4-Fluorophenyl)-3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8,9,10-Decahydroacridine-1,8-Dione stands out due to its dual fluorinated phenyl groups and the decahydroacridine core. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H29F2NO2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
9-(3-fluorophenyl)-10-(4-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H29F2NO2/c1-28(2)13-21-26(23(33)15-28)25(17-6-5-7-19(31)12-17)27-22(14-29(3,4)16-24(27)34)32(21)20-10-8-18(30)9-11-20/h5-12,25H,13-16H2,1-4H3 |
InChI Key |
FFWNETWPISBEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)F)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11458982.png)

![Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458996.png)
![4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11458997.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11459006.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11459011.png)
![N-(3,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11459018.png)
![N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11459021.png)
![2-hydroxy-N'-[3-(morpholin-4-yl)propanoyl]benzohydrazide](/img/structure/B11459028.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide](/img/structure/B11459040.png)
![5-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459047.png)

![N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11459052.png)
